Vardenafil hydrochloride

Catalog No.
S003952
CAS No.
224785-91-5
M.F
C23H33ClN6O4S
M. Wt
525.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vardenafil hydrochloride

CAS Number

224785-91-5

Product Name

Vardenafil hydrochloride

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride

Molecular Formula

C23H33ClN6O4S

Molecular Weight

525.1 g/mol

InChI

InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H

InChI Key

XCMULUAPJXCOHI-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[NH+](CC4)CC)OCC)C.[Cl-]

Isomeric SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[NH+](CC4)CC)OCC)C.[Cl-]

Description

The exact mass of the compound Vardenafil hydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding the Mechanism of Erection:

Vardenafil acts by inhibiting phosphodiesterase-5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the penis. cGMP is a signaling molecule crucial for relaxation of smooth muscle tissue in the corpus cavernosum, the spongy tissue in the penis that fills with blood during erection. By inhibiting PDE5, vardenafil increases cGMP levels, leading to improved blood flow and erection.

This mechanism of action has made vardenafil a valuable tool in studies investigating the physiology of erection. Researchers can use vardenafil to probe the role of PDE5 and cGMP signaling in penile function and assess the effectiveness of new medications targeting this pathway [].

Source

[] Journal of Andrology, "Phosphodiesterase-5 Inhibition for Erectile Dysfunction: An Update on Mechanisms of Action"()

Pulmonary Arterial Hypertension (PAH):

PAH is a progressive condition characterized by high blood pressure in the arteries supplying the lungs. Vardenafil, along with other PDE5 inhibitors, has shown promise as a potential treatment for PAH. Similar to its action in erectile dysfunction, vardenafil relaxes the smooth muscle cells in the pulmonary arteries, leading to improved blood flow and reduced blood pressure.

Research is ongoing to determine the long-term efficacy and safety of vardenafil for PAH treatment. However, initial studies suggest it may be a beneficial option for some patients [].

Source

[] National Institutes of Health, "Pulmonary Arterial Hypertension"()

Other Potential Applications:

Vardenafil's ability to improve blood flow and its vasodilatory effects are being explored in other research areas. Some studies are investigating its potential role in treating heart failure, Raynaud's disease (a condition affecting blood flow in the fingers and toes), and even altitude sickness [].

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
[1]. Saenz de Tejada, I., et al., The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. Int J Impot Res, 2001. 13(5): p. 282-90.
[2]. Goldstein, I., et al., Vardenafil, a new phosphodiesterase type 5 inhibitor, in the treatment of erectile dysfunction in men with diabetes: a multicenter double-blind placebo-controlled fixed-dose study. Diabetes Care, 2003. 26(3): p. 777-83.

Explore Compound Types